1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid

Vue d'ensemble

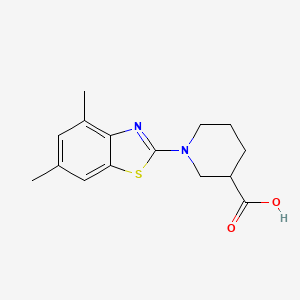

Description

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is a compound with a molecular formula of C15H18N2O2S and a molecular weight of 290.38 g/mol . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Méthodes De Préparation

The synthesis of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with various aromatic aldehydes in the presence of a piperidine catalyst in ethanol solvent . Industrial production methods may involve similar synthetic pathways but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and varying temperatures and pressures to optimize reaction rates and yields .

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound features a benzothiazole moiety, which is known for its diverse pharmacological activities. The piperidine ring enhances its biological interaction potential, allowing for modifications that can lead to improved efficacy and selectivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Research indicates that modifications in the benzothiazole structure can enhance the compound's ability to induce apoptosis in cancer cells. For example, derivatives with electron-donating groups showed increased potency against MCF-7 cells compared to those with electron-withdrawing groups .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways .

Lead Compound Development

This compound serves as a lead compound in the design of new drugs targeting various diseases. Its structural framework allows for the introduction of different substituents to optimize biological activity.

Case Studies

- Anticancer Agents :

- Antimicrobial Studies :

Mécanisme D'action

The mechanism of action of 1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparaison Avec Des Composés Similaires

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid can be compared with other benzothiazole derivatives, such as:

2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

Benzothiazole-2-carboxylic acid: Used in the synthesis of dyes and pigments.

6-Chlorobenzothiazole: Exhibits significant antibacterial and antifungal activities.

Activité Biologique

1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a piperidine ring, which is known for various pharmacological properties. Its structure can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase (AChE) Inhibition : Compounds containing the benzothiazole moiety have been shown to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

- Neuroprotective Effects : The compound exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is significant in preventing neurodegeneration associated with Alzheimer's disease and other cognitive disorders .

- Anti-inflammatory Activity : Research indicates that benzothiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound possesses significant biological activity against various cell lines. The following table summarizes key findings from different studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 5.0 | AChE Inhibition | |

| MCF-7 (Breast Cancer) | 10.0 | Apoptosis Induction | |

| PC12 (Neuronal) | 7.5 | Neuroprotection |

Alzheimer's Disease Research

A notable case study involved the evaluation of benzothiazole-piperidine hybrids for their potential in treating Alzheimer's disease. The study found that compounds similar to this compound exhibited promising AChE inhibition along with neuroprotective effects against amyloid-beta toxicity in neuronal cultures .

Pain Management

Another study explored the analgesic potential of similar compounds through fatty acid amide hydrolase (FAAH) inhibition. The results indicated that these compounds could effectively increase endogenous cannabinoid levels, suggesting their utility in managing pain and inflammation .

Propriétés

IUPAC Name |

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-9-6-10(2)13-12(7-9)20-15(16-13)17-5-3-4-11(8-17)14(18)19/h6-7,11H,3-5,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHXXMVNRCNQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N3CCCC(C3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180252 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-38-5 | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,6-Dimethyl-2-benzothiazolyl)-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.